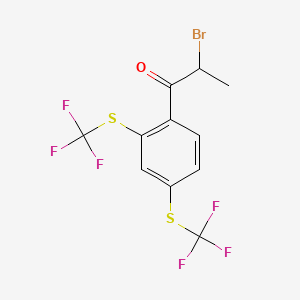

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Description

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a brominated ketone derivative featuring a phenyl ring substituted with two trifluoromethylthio (-SCF₃) groups at the 2- and 4-positions. The compound’s structure combines electrophilic reactivity (due to the α-bromo ketone moiety) with enhanced lipophilicity and metabolic stability imparted by the electron-withdrawing trifluoromethylthio groups. These functional groups are known to influence molecular conformation, solubility, and interactions with biological targets .

Properties

Molecular Formula |

C11H7BrF6OS2 |

|---|---|

Molecular Weight |

413.2 g/mol |

IUPAC Name |

1-[2,4-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H7BrF6OS2/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3 |

InChI Key |

PPPUVKZWNOKREI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 1-(2,4-bis(trifluoromethylthio)phenyl)propan-1-one under controlled conditions. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired product .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has found applications in several scientific research fields:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug development.

Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its efficacy in treating various conditions.

Industry: Its reactivity and stability make it suitable for use in industrial processes, including the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism by which 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s trifluoromethylthio groups play a crucial role in stabilizing transition states and facilitating reactions through hydrogen bonding and other interactions .

Comparison with Similar Compounds

1,3-Bis(4-bromophenyl)-2-propanone

- Structure: Two 4-bromophenyl groups attached to a central propanone.

- Key Differences :

- Lacks trifluoromethylthio substituents, reducing lipophilicity and electron-withdrawing effects.

- Bromine is positioned on the phenyl rings rather than the α-carbon of the ketone, limiting electrophilic reactivity at the carbonyl group.

4,4'-Bis(Bromomethyl)-1,1'-biphenyl

- Structure : Biphenyl core with bromomethyl (-CH₂Br) groups at the 4- and 4'-positions.

- Key Differences :

Fluorinated Bromoketones (e.g., TCI Chemicals’ Derivatives)

- Structure : Fluorinated aryl or alkyl groups paired with brominated ketones (e.g., 2-Bromo-1-phenylpropane).

- Key Differences :

Physicochemical and Reactivity Comparison

Biological Activity

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is an organic compound notable for its unique structural features, including a brominated propanone moiety and two trifluoromethylthio groups. These characteristics significantly influence its chemical reactivity and biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H7BrF6OS2

- Molecular Weight : 413.2 g/mol

- Structure : The compound features a phenyl ring substituted with two trifluoromethylthio groups and a bromine atom attached to the propanone structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Lipophilicity : The trifluoromethylthio groups enhance the compound's lipophilicity, facilitating better penetration through cell membranes and interaction with intracellular targets.

- Enzyme Modulation : Preliminary studies suggest that this compound can modulate enzyme activities by binding to specific active sites, potentially leading to alterations in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, studies have indicated significant cytotoxic effects against human breast cancer (MCF-7) cells .

- Antimicrobial Activity : Initial findings suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Assays :

-

Mechanistic Studies :

- Research highlighted how the compound interacts with specific enzymes involved in cancer metabolism. The binding affinity was enhanced due to the presence of trifluoromethylthio groups, suggesting a targeted approach in drug design.

-

Comparative Analysis :

- A comparative study with structurally similar compounds showed that this compound had superior binding properties and biological activity due to its unique substitution pattern on the phenyl ring.

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | C11H7BrF6OS2 | Significant (low µM range) | Moderate |

| 1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one | C11H10BrF3NOS | Moderate | Low |

| 4-(Trifluoromethylthio)acetophenone | C9H8F3OS | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.